molecular formula C22H24N2O2S2 B2801603 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1323673-44-4

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2801603
CAS No.: 1323673-44-4
M. Wt: 412.57
InChI Key: WFVRUCBFITXCFU-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C22H24N2O2S2 and its molecular weight is 412.57. The purity is usually 95%.
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Biological Activity

The compound (4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on the latest research findings.

Chemical Structure

The structure of the compound features:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Piperidine ring : Often associated with neuroactive properties.
  • Cyclopentyl group with thiophene substitution : Enhances lipophilicity and may influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole moiety through cyclization reactions.
  • Attachment of the piperidine ring via nucleophilic substitution.
  • Incorporation of the thiophen-cyclopentyl group , which may involve etherification or other coupling reactions .

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Properties : Compounds containing benzo[d]thiazole have shown inhibitory effects on cancer cell proliferation by targeting specific kinases and pathways involved in tumor growth .
  • Neuroprotective Effects : The piperidine ring is associated with neuroactive properties, potentially providing protective effects against neurodegenerative diseases through modulation of neurotransmitter systems .
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting a broad spectrum of antimicrobial action.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of benzo[d]thiazole inhibited CDK6 and CDK4, leading to reduced proliferation in cancer cell lines. This suggests that the compound may act as a selective inhibitor in cancer treatment .
  • Neuroprotection : Research involving piperidine derivatives indicated potential neuroprotective effects through inhibition of oxidative stress pathways, which are critical in neurodegenerative conditions .
  • Antimicrobial Testing : In vitro studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AnticancerInhibition of CDK6/4
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c25-20(22(11-3-4-12-22)19-8-5-15-27-19)24-13-9-16(10-14-24)26-21-23-17-6-1-2-7-18(17)28-21/h1-2,5-8,15-16H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVRUCBFITXCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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